(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylicacidhydrochloride
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Overview
Description
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group, all attached to the cyclopentane ring. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available cyclopentane derivatives. One common method includes the following steps:
Hydroxylation: Introduction of a hydroxyl group to the cyclopentane ring.
Amination: Introduction of an amino group through nucleophilic substitution.
Carboxylation: Introduction of a carboxylic acid group via carboxylation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of amide derivatives.
Scientific Research Applications
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its hydrochloride form also enhances its solubility, making it more versatile for various applications.
Properties
Molecular Formula |
C6H12ClNO3 |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m0./s1 |
InChI Key |
NPUIVIVVLYVOIR-VEGRVEBRSA-N |
Isomeric SMILES |
C1[C@@H](C[C@@H]([C@@H]1N)O)C(=O)O.Cl |
Canonical SMILES |
C1C(CC(C1N)O)C(=O)O.Cl |
Origin of Product |
United States |
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